molecular formula C25H20FN3O4S2 B11681760 3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide

3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11681760
M. Wt: 509.6 g/mol
InChI Key: LEEWSKKRFJNSTH-UHFFFAOYSA-N
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Description

3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an allyl group, a fluorophenyl group, and a benzodioxolyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactionsThe final step involves the coupling of the thieno[2,3-d]pyrimidine derivative with N-(1,3-benzodioxol-5-yl)propanamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20FN3O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C25H20FN3O4S2/c1-2-10-29-24(31)22-18(15-3-5-16(26)6-4-15)13-35-23(22)28-25(29)34-11-9-21(30)27-17-7-8-19-20(12-17)33-14-32-19/h2-8,12-13H,1,9-11,14H2,(H,27,30)

InChI Key

LEEWSKKRFJNSTH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=C(C=C5)F

Origin of Product

United States

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